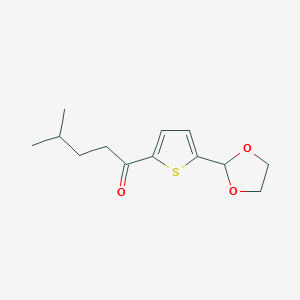

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone

描述

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone: is an organic compound that features a dioxolane ring and a thienyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

化学反应分析

Types of Reactions: 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thienyl group, often using reagents like sodium hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an alcohol.

Substitution: The major products depend on the nucleophile used but can include various substituted thienyl derivatives.

科学研究应用

Pharmaceutical Development

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone has been studied for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity. For example:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties due to their ability to modulate specific biochemical pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound and its derivatives may possess antimicrobial properties, making them candidates for further development in treating infections.

Agrochemical Applications

The compound is also being explored in the field of agrochemicals:

- Pesticides : The thienyl moiety is known for its biological activity, which can be harnessed to develop new pesticide formulations that are more effective against specific pests while being environmentally friendly.

- Herbicides : Modifications of the compound could lead to herbicides that target specific plant species without affecting crops.

Material Science

In material science, compounds like this compound are being investigated for their potential use in:

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength.

- Organic Electronics : Its unique electronic properties may make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of inflammatory cytokines in vitro. This suggests a pathway for developing new anti-inflammatory drugs based on this scaffold.

Case Study 2: Pesticide Development

Research conducted by agrochemical companies has indicated that formulations containing this compound exhibited higher efficacy against resistant pest strains compared to traditional pesticides. Field trials have shown promising results in crop yield improvement due to reduced pest damage.

作用机制

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.

相似化合物的比较

1,3-Dioxolane: A related compound with similar structural features but lacking the thienyl group.

2-Thienyl Ketones: Compounds that share the thienyl group but differ in the rest of the structure.

Dioxolane Derivatives: Various derivatives that include the dioxolane ring but have different substituents.

Uniqueness: 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone is unique due to the combination of the dioxolane ring and the thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

生物活性

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone is a synthetic organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential pharmacological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O3S, with a molecular weight of approximately 254.35 g/mol. The compound features a dioxolane ring and a thienyl moiety , which contribute to its reactivity and biological activity. The predicted boiling point is around 388.3 °C, and it has a density of 1.143 g/cm³ .

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as proteins and nucleic acids. The compound may undergo typical reactions associated with ketones, including nucleophilic addition and oxidation. These reactions can facilitate its role in enzyme interactions and metabolic pathways .

Enzyme Inhibition

The compound is also explored for its enzyme inhibitory activities. For example, analogs related to dioxolane derivatives have demonstrated inhibition of mushroom tyrosinase, an enzyme involved in melanin production. Such inhibition could have implications in skin-related conditions and cosmetic applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone | Similar dioxolane and thienyl structure | Different alkyl substitution affecting properties |

| 5-(1,3-Dioxolan-4-YL)-2-thienyl 3-methylbutyl ketone | Altered position of dioxolane ring | Different reactivity patterns |

| Dihydroxy derivative of dioxolane | Hydroxy groups replacing alkyl chains | Enhanced solubility and potential biological activity |

This table illustrates how the specific arrangement of functional groups in this compound may confer distinct chemical properties compared to its analogs.

Case Studies and Research Findings

While direct studies on the biological activity of this compound are scarce, related research provides insights into its potential applications:

- Antitumor Mechanisms : Investigations into similar compounds have shown mechanisms involving EGFR inhibition and apoptosis pathways in cancer cells . These findings suggest that this compound may share similar pathways for anticancer effects.

- Tyrosinase Inhibition Studies : Research on tyrosinase inhibitors indicates that certain analogs exhibit significant potency compared to established inhibitors like kojic acid. This highlights the potential for developing skin-whitening agents or treatments for hyperpigmentation disorders .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone?

- Methodological Answer : The synthesis typically involves coupling a thienyl boronic acid derivative (e.g., 2-thienylboronic acid) with a dioxolane-protected carbonyl intermediate. For example, Suzuki-Miyaura cross-coupling reactions using Pd catalysts in 1,4-dioxane or THF solvents are common. The ketone group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation, with 3-methylbutyl groups added through alkylation steps. Reaction optimization includes controlling stoichiometry and temperature (60–80°C) to prevent side reactions like over-alkylation .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Key peaks include the thienyl proton signals (δ 6.8–7.2 ppm) and the dioxolane ring protons (δ 4.8–5.2 ppm). The 3-methylbutyl chain shows characteristic methylene (δ 1.2–1.6 ppm) and tertiary methyl (δ 0.9–1.1 ppm) signals.

- IR Spectroscopy : Confirms the ketone carbonyl stretch (~1700 cm⁻¹) and dioxolane C-O-C vibrations (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₃H₁₈O₃S) .

Q. How should the compound be stored to ensure stability?

- Methodological Answer : Due to the hydrolytic sensitivity of the dioxolane ring, store the compound under inert gas (N₂/Ar) at 0–6°C in amber vials to prevent photodegradation. Solubility in aprotic solvents like DMSO or DMF allows long-term storage at –20°C without crystallization issues .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dioxolane ring opening?

- Methodological Answer :

- Solvent Choice : Use anhydrous 1,4-dioxane or THF with molecular sieves to reduce water content.

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for improved coupling efficiency.

- Additives : Include K₂CO₃ or CsF to stabilize intermediates and suppress hydrolysis.

- Reaction Monitoring : Use TLC (silica gel, hexane/EtOAc 4:1) or in-situ FTIR to track dioxolane integrity .

Q. How to resolve discrepancies in reported melting points due to polymorphic forms?

- Methodological Answer : Polymorphism can arise from crystallization conditions. To standardize:

- Recrystallization : Use ethyl acetate/hexane mixtures at varying cooling rates (e.g., slow vs. flash cooling).

- DSC/TGA : Analyze thermal behavior to identify polymorph transitions.

- X-ray Crystallography : Resolve crystal packing differences (e.g., compare P2₁/c vs. P-1 space groups) .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Model the dioxolane ring’s electron density using Gaussian09 at the B3LYP/6-31G(d) level to identify susceptible sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water penetration into the dioxolane ring) to predict hydrolysis rates.

- Docking Studies : Assess steric hindrance around the ketone group using AutoDock Vina .

Q. How to analyze contradictory bioactivity data in different solvent systems?

- Methodological Answer :

- Solvent Polarity Screening : Test activity in DMSO (polar aprotic) vs. THF (less polar).

- Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoaggregates that may alter bioactivity.

- QSAR Modeling : Corrogate solvent parameters (e.g., Hansen solubility) with observed activity trends .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Yield discrepancies often stem from:

- Impurity Profiles : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to quantify unreacted thienyl precursors.

- Catalyst Lot Variability : ICP-MS analysis of residual Pd levels (aim for <50 ppm).

- Scale Effects : Compare micro-scale (mg) vs. pilot-scale (g) reactions; larger scales may require longer reaction times .

Q. Experimental Design Considerations

Q. What controls are essential for stability studies under physiological conditions?

- Methodological Answer :

属性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-9(2)3-4-10(14)11-5-6-12(17-11)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAIXHHKQXJCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641913 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-94-6 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-4-methyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。